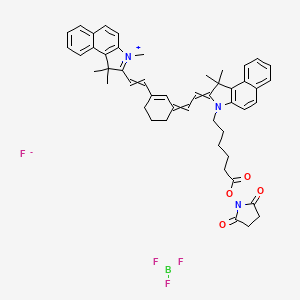

Cyanine7.5 NHS ester

Description

Cyanine7.5 NHS ester (C₄₉H₅₂ClN₃O₄) is a near-infrared (NIR) fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester group, enabling covalent conjugation to primary amines (-NH₂) in biomolecules such as proteins, peptides, and amine-modified oligonucleotides . Its excitation and emission maxima at 788 nm and 808 nm, respectively, lie within the NIR window (700–900 nm), where tissue autofluorescence and light scattering are minimal, making it ideal for in vivo imaging and deep-tissue tracking .

Key physicochemical properties include:

- Molecular weight: 782.41 (base structure) or 833.76 (including boron trifluoride counterion) .

- Quantum yield: 0.10, enhanced by 20% compared to earlier derivatives due to rigidity in the polymethine backbone .

- Solubility: Lipophilic, requiring organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution .

- Stability: Sensitive to hydrolysis; requires anhydrous conditions and pH 7.0–8.5 for optimal conjugation .

Applications span bioimaging, drug delivery tracking, and multiplexed assays, with demonstrated use in labeling nanoparticles , antibodies , and DNA probes .

Properties

Molecular Formula |

C49H52BF4N3O4 |

|---|---|

Molecular Weight |

833.8 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoate;trifluoroborane;fluoride |

InChI |

InChI=1S/C49H52N3O4.BF3.FH/c1-48(2)41(50(5)39-25-23-35-16-8-10-18-37(35)46(39)48)27-21-33-14-13-15-34(32-33)22-28-42-49(3,4)47-38-19-11-9-17-36(38)24-26-40(47)51(42)31-12-6-7-20-45(55)56-52-43(53)29-30-44(52)54;2-1(3)4;/h8-11,16-19,21-28,32H,6-7,12-15,20,29-31H2,1-5H3;;1H/q+1;;/p-1 |

InChI Key |

ANRJFLVNIGGDJE-UHFFFAOYSA-M |

Canonical SMILES |

B(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[F-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine7.5 NHS ester is synthesized through a series of chemical reactions that involve the formation of the Cyanine7.5 fluorophore followed by the introduction of the N-hydroxysuccinimide (NHS) ester group. The synthesis typically involves the following steps:

Formation of the Cyanine7.5 Fluorophore: This step involves the condensation of indole derivatives with a polymethine bridge to form the Cyanine7.5 core structure.

Introduction of the NHS Ester Group: The Cyanine7.5 fluorophore is then reacted with N-hydroxysuccinimide and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the NHS ester derivative.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Cyanine7.5 NHS ester primarily undergoes substitution reactions due to the presence of the reactive NHS ester group. This group readily reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC).

Conditions: The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature.

Major Products

The major products formed from the reaction of this compound with primary amines are amide-linked conjugates. These conjugates retain the fluorescent properties of the Cyanine7.5 dye, making them useful for various imaging applications .

Scientific Research Applications

Cyanine7.5 NHS ester has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

Biology: Employed in the labeling of biomolecules such as proteins, peptides, and nucleic acids for fluorescence microscopy and flow cytometry.

Medicine: Utilized in in vivo imaging for tracking the distribution of labeled biomolecules within living organisms. It is particularly useful in cancer research for imaging tumors and monitoring therapeutic responses.

Industry: Applied in the development of diagnostic assays and biosensors for detecting specific biomolecules .

Mechanism of Action

The mechanism of action of Cyanine7.5 NHS ester involves the formation of a covalent bond between the NHS ester group and the primary amine groups of biomolecules. This reaction results in the formation of a stable amide bond, which links the Cyanine7.5 dye to the target molecule. The near-infrared fluorescence emitted by the dye allows for the visualization and tracking of the labeled biomolecules in various biological and chemical systems .

Comparison with Similar Compounds

Analysis :

- Cyanine7.5 occupies the longest wavelength range among common cyanine dyes, enabling superior tissue penetration .

- Despite a lower quantum yield compared to Cyanine5, its NIR emission minimizes background noise, enhancing signal-to-noise ratios in vivo .

Solubility and Conjugation Efficiency

Analysis :

- Cyanine7.5’s lipophilicity limits its use in aqueous environments unless modified with sulfonate groups (e.g., Sulfo-Cyanine7.5) .

- NHS esters generally exhibit fast reaction kinetics with amines (~1–4 hours at pH 8.4), but Cyanine7.5’s stability in organic solvents allows higher dye-to-protein ratios .

Limitations and Alternatives

Q & A

Q. What is the standard protocol for conjugating CyanineNHS ester to amine-containing biomolecules (e.g., proteins, peptides)?

Cyanine7.5 NHS ester reacts efficiently with primary amines (e.g., lysine residues) under mild alkaline conditions (pH 8.4–9.0). A typical protocol involves:

- Resuspending the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis .

- Mixing the dye with the target biomolecule at an 8:1 molar ratio (dye:protein) for 1–4 hours at room temperature .

- Quenching unreacted dye with Tris buffer (pH 8.0) and purifying the conjugate using desalting columns (e.g., PD-10) to remove free dye .

- Validating labeling efficiency via absorbance spectroscopy (e.g., measuring dye-to-protein ratio using extinction coefficients) .

Q. How do researchers determine the optimal dye-to-protein molar ratio to minimize self-quenching?

While Cyanine7.5 exhibits low self-quenching even at high labeling densities , empirical optimization is recommended:

Q. What are the key photophysical properties of CyanineNHS ester relevant to experimental design?

- Emission wavelength : \sim790–810 nm (near-infrared), ideal for minimizing autofluorescence in biological samples .

- pH insensitivity : Stable fluorescence across pH 4–9, suitable for diverse cellular environments .

- Lipophilicity : Requires organic solvents (e.g., DMF) for labeling; water-soluble alternatives (e.g., Sulfo-Cyanine7.5 NHS ester) are recommended for aqueous systems .

Advanced Research Questions

Q. How can researchers address inconsistent fluorescent signals in in vivo imaging studies using Cyanineconjugates?

Contradictory results may arise from:

- Incomplete purification : Residual free dye increases background noise. Use size-exclusion chromatography or dialysis for rigorous purification .

- Aggregation in biological fluids : Lipophilic dyes may aggregate in serum. Pre-test conjugates in serum-containing buffers and consider PEGylation to improve solubility .

- Photobleaching : Optimize imaging parameters (e.g., lower laser power, shorter exposure times) and include antifade agents .

Q. What strategies are recommended for quantifying fluorescently labeled proteins in complex mixtures (e.g., serum)?

- Internal reference standards : Co-image labeled samples with unlabeled controls to distinguish specific vs. nonspecific signals .

- Calibration curves : Prepare serial dilutions of labeled proteins in relevant matrices (e.g., serum) to account for environmental quenching .

- Spectral unmixing : Use software tools (e.g., ImageJ plugins) to resolve overlapping signals in multiplexed experiments .

Q. How should researchers design experiments to mitigate cross-reactivity in multiplexed fluorescent assays?

- Spectral separation : Pair Cyanine7.5 with dyes emitting in visible ranges (e.g., fluorescein, Cy5) to avoid overlap .

- Control experiments : Pre-test individual dyes in the assay to confirm specificity. For example, label separate protein batches with single dyes and image under identical conditions .

Q. What methodologies validate the long-term stability of Cyanineconjugates in storage?

Q. How can researchers reconcile discrepancies between fluorescent signal intensity and target protein concentration?

- Protein conformation changes : Labeling may alter protein structure, affecting accessibility. Compare labeled vs. unlabeled protein activity via functional assays (e.g., ELISA) .

- Environmental quenching : Test conjugates in varying ionic strengths or pH levels to identify interference .

Methodological and Ethical Considerations

Q. What statistical methods are appropriate for analyzing fluorescent imaging data?

Q. How should researchers address ethical considerations in studies involving Cyanine7.5-labeled biomolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.